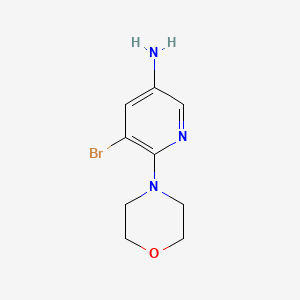

5-Amino-3-bromo-2-morpholinopyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-morpholin-4-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHELECNPYPJWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742678 | |

| Record name | 5-Bromo-6-(morpholin-4-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215932-56-1 | |

| Record name | 5-Bromo-6-(morpholin-4-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Bromination of 2 Aminopyridine:

The first step involves the regioselective bromination of 2-aminopyridine (B139424) to furnish 2-amino-5-bromopyridine (B118841). This reaction is typically carried out using bromine in acetic acid or with N-bromosuccinimide (NBS). chemicalbook.comorgsyn.org

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| 2-Aminopyridine | Br₂ | Acetic Acid | Room Temp. | 2-Amino-5-bromopyridine | High |

| 2-Aminopyridine | NBS | Acetonitrile (B52724) | 0-5 °C | 2-Amino-5-bromopyridine | Good |

Nitration of 2 Amino 5 Bromopyridine:

The subsequent step is the nitration of 2-amino-5-bromopyridine (B118841) to introduce a nitro group at the 3-position. This is a critical step for achieving the desired substitution pattern. The reaction is typically performed using a mixture of nitric acid and sulfuric acid at low temperatures. orgsyn.org

| Reactant | Reagent | Conditions | Product |

| 2-Amino-5-bromopyridine | HNO₃/H₂SO₄ | 0 °C to RT | 2-Amino-5-bromo-3-nitropyridine |

Conversion of the 2 Amino Group to a Halogen:

To facilitate the introduction of the morpholine (B109124) moiety, the 2-amino group is converted into a good leaving group, such as a halogen. A Sandmeyer-type reaction is a classic and effective method. This involves the diazotization of the amino group with sodium nitrite (B80452) in a strong acid (e.g., HBr or HCl), followed by the addition of a copper(I) halide (CuBr or CuCl). This would lead to the formation of 2,3-dibromo-5-nitropyridine or 2-chloro-3-bromo-5-nitropyridine.

Reduction of the Nitro Group:

Nucleophilic Aromatic Substitution (SNAr) Strategies for Morpholine (B109124) Incorporation

The final step in the synthesis of 5-Amino-3-bromo-2-morpholinopyridine is the introduction of the morpholine ring via a nucleophilic aromatic substitution reaction.

The key intermediate, 5-amino-3-bromo-2-halopyridine, is an electron-deficient heteroaromatic compound, making it susceptible to nucleophilic attack. The halogen atom at the 2-position is activated for displacement by nucleophiles.

The reaction involves heating the 5-amino-3-bromo-2-halopyridine with morpholine, often in the presence of a base such as potassium carbonate or triethylamine, and a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Microwave-assisted heating can also be employed to accelerate the reaction. chemicalbook.com The reaction of 2-fluoropyridines with morpholine has been shown to be an effective method for the synthesis of 2-morpholinopyridine derivatives. researchgate.net

| Reactant | Nucleophile | Base | Solvent | Conditions | Product |

| 5-Amino-3-bromo-2-chloropyridine | Morpholine | K₂CO₃ | DMF | Heat | This compound |

| 5-Amino-3-bromo-2-fluoropyridine | Morpholine | Et₃N | DMSO | Heat | This compound |

The successful execution of this SNAr reaction completes the synthesis of the target molecule.

Mechanistic Pathways of SNAr on Halopyridines

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a fundamental process for the introduction of nucleophiles, such as morpholine. Unlike benzene, the pyridine ring contains an electronegative nitrogen atom that deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. thieme-connect.com This activation is due to the ability of the nitrogen atom to stabilize the negatively charged intermediate formed during the reaction.

The SNAr mechanism on halopyridines is generally a two-step addition-elimination process. chemicalbook.com

Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (a halogen in this case). This attack is typically the rate-determining step. acs.org The aromaticity of the pyridine ring is temporarily broken, resulting in the formation of a negatively charged intermediate known as a Meisenheimer complex. chemicalbook.comacs.org This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and, crucially, onto the electronegative nitrogen atom. chemicalbook.comacs.org

Elimination of the Leaving Group: The aromaticity is restored in the second, faster step, where the leaving group (halide ion) is expelled from the Meisenheimer complex. acs.orgmdpi.com

The presence of electron-withdrawing groups ortho or para to the leaving group can further stabilize the Meisenheimer complex and accelerate the reaction. acs.org The pyridine nitrogen itself acts as a powerful "built-in" electron-withdrawing group, facilitating these reactions even without additional activating substituents. thieme-connect.com

| Step | Description | Key Feature |

| 1. Addition | A nucleophile attacks the carbon atom bonded to the leaving group. | Formation of a resonance-stabilized Meisenheimer complex. This is usually the rate-determining step. |

| 2. Elimination | The leaving group is expelled, and the aromaticity of the ring is restored. | This step is typically fast. |

Role of Leaving Groups and Nucleophile Activation

In the context of SNAr reactions, the nature of both the leaving group and the nucleophile plays a critical role in the reaction's feasibility and rate.

Leaving Groups: The typical reactivity order for halide leaving groups in SNAr reactions is F > Cl ≈ Br > I. daneshyari.comresearchgate.net This is contrary to the trend observed in SN2 reactions and is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. acs.org The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. acs.orgorgsyn.org While fluorine is the most reactive, chlorine and bromine are also commonly used as effective leaving groups in the synthesis of substituted pyridines.

Nucleophile Activation: The reactivity of the nucleophile is another key factor. Morpholine, a secondary amine, is a moderately strong nucleophile. Its reactivity can be influenced by the reaction conditions. The use of a base can deprotonate the morpholine, increasing its nucleophilicity, although this is not always necessary. The choice of solvent is also important; polar aprotic solvents like DMSO or DMF are often used as they can solvate the cation but not the nucleophile, thus enhancing its reactivity. thieme-connect.com In some cases, reactions with amine nucleophiles can be promoted in water with the presence of reagents like potassium fluoride (KF). researchgate.net

Specific Approaches for 2-Morpholinopyridine Synthesis

The synthesis of a 2-morpholinopyridine core, a precursor to the target molecule, is generally accomplished by reacting a 2-halopyridine with morpholine. For the synthesis of this compound, a plausible starting material would be a 2,3-dihalopyridine or a 2,5-dihalopyridine, which would allow for subsequent functionalization.

The reaction of a 2-halopyridine with an amine nucleophile is a well-established transformation. researchgate.net For instance, numerous amine nucleophiles have been successfully reacted with a variety of halopyridines to produce aminated products in moderate to excellent yields. researchgate.net The reaction typically proceeds by heating the 2-halopyridine with morpholine, either neat or in a suitable solvent.

A potential synthetic route could start from 2-chloro-5-nitropyridine. The nitro group at the 5-position would activate the ring for SNAr at the 2-position. The reaction with morpholine would yield 2-morpholino-5-nitropyridine. Subsequent reduction of the nitro group would provide 5-amino-2-morpholinopyridine, which could then be brominated.

Bromination Reactions for the 3-Position

With the 5-amino-2-morpholinopyridine scaffold in place, the next step is the regioselective introduction of a bromine atom at the 3-position. This is achieved through an electrophilic aromatic substitution reaction. The existing amino and morpholino groups are both activating and will direct the incoming electrophile.

Electrophilic Bromination Methodologies

Electrophilic aromatic bromination is a classic method for introducing bromine onto an aromatic ring. nih.gov For activated rings like substituted pyridines, milder brominating agents are often preferred to control the reaction and prevent over-bromination. Common reagents for the electrophilic bromination of aromatic compounds include molecular bromine (Br2) and N-Bromosuccinimide (NBS). daneshyari.comgoogle.comwikipedia.org

The reaction mechanism involves the attack of the electron-rich pyridine ring on the electrophilic bromine species. This generates a positively charged intermediate (a sigma complex or arenium ion), which then loses a proton to restore aromaticity and yield the brominated product. The choice of solvent can significantly impact the reaction's outcome, with solvents like acetonitrile (B52724), carbon tetrachloride, and acetic acid being commonly employed. thieme-connect.comacs.org

Controlled Regioselectivity in Pyridine Bromination

Achieving controlled regioselectivity is crucial in the synthesis of polysubstituted pyridines. The directing effects of the substituents on the ring govern the position of bromination. In the case of 5-amino-2-morpholinopyridine, both the amino group at C5 and the morpholino group at C2 are strong activating groups.

Amino Group (NH2): This is a powerful ortho-, para-directing activator. In a pyridine ring, it strongly activates the positions ortho and para to itself.

Morpholino Group: As a secondary amine derivative attached through nitrogen, this group is also a strong ortho-, para-directing activator.

For the substrate 5-amino-2-morpholinopyridine, the positions ortho to the amino group are C4 and C6. The position ortho to the morpholino group is C3. The combined directing effects of these two powerful activating groups will strongly favor electrophilic substitution at the C3 position. The C3 position is ortho to the morpholino group and meta to the amino group, while the C4 position is ortho to the amino group but meta to the morpholino group. The steric bulk of the morpholino group may also influence the outcome. Studies on the bromination of activated pyridines, such as aminopyridines, have shown that regioselective monobromination can be achieved. thieme-connect.comresearchgate.net For example, the bromination of 2-aminopyridine (B139424) can lead to the formation of 2-amino-5-bromopyridine (B118841). orgsyn.orgijssst.infoheteroletters.org

Utilizing N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of activated aromatic and heterocyclic rings. daneshyari.comwikipedia.org It is often preferred over molecular bromine because it is a solid that is easier to handle and the reactions can be more selective, reducing the formation of polybrominated byproducts. daneshyari.com

The bromination of activated pyridines, such as amino-, hydroxy-, and methoxypyridines, with NBS has been studied systematically. thieme-connect.com These studies have shown that the reactivity of the substrates decreases in the order of amino > hydroxy > methoxy (B1213986). thieme-connect.comresearchgate.net High yields of regioselectively monobrominated derivatives are often obtained. thieme-connect.com For instance, the use of NBS in acetonitrile has been shown to allow for the regioselective monobromination of 2- and 4-aminopyridines. thieme-connect.com

Other brominating agents include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can also be used for the selective bromination of pyridine derivatives. google.com The reaction conditions, such as solvent and temperature, can be optimized to achieve the desired regioselectivity and yield. For the bromination of 5-amino-2-morpholinopyridine, using one equivalent of NBS in a solvent like acetonitrile at a controlled temperature would be a logical approach to selectively install the bromine at the 3-position. nih.gov

| Brominating Agent | Common Solvents | Key Advantages |

| N-Bromosuccinimide (NBS) | Acetonitrile, Carbon Tetrachloride | High selectivity for activated rings, easy to handle (solid), minimizes polybromination. |

| Molecular Bromine (Br2) | Acetic Acid, Water | Readily available, potent brominating agent. |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Various organic solvents | Effective for selective bromination. |

Amination Reactions for the 5-Position

The introduction of an amino group at the 5-position of the 3-bromo-2-morpholinopyridine core is a pivotal step in the synthesis. This transformation can be approached through two primary strategies: direct amination of a pre-functionalized pyridine ring or the reduction of a nitro group precursor.

Direct Amination Approaches

Directly installing an amino group onto the pyridine ring, particularly at an unactivated position, often requires transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. nih.gov This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

For the synthesis of this compound, a hypothetical direct amination would involve a precursor such as 3,5-dibromo-2-morpholinopyridine. A selective Buchwald-Hartwig coupling at the C5 position would be required, using an ammonia equivalent or a protected amine. The choice of ligand is crucial for the efficiency and selectivity of this transformation. Commonly used ligands for such couplings on heteroaromatic systems include bidentate phosphines like BINAP and Xantphos, as well as sterically hindered monophosphine ligands. amazonaws.comnih.gov The reaction is typically carried out in aprotic, nonpolar solvents like toluene or ethereal solvents such as 1,4-dioxane. acsgcipr.org

Another potential, though often more challenging, direct amination route is through nucleophilic aromatic substitution (SNAr). However, SNAr reactions on pyridine rings are most favorable at the 2- and 4-positions, which are electronically activated by the ring nitrogen. researchgate.net The 5-position is significantly less electrophilic, making direct substitution with an amine nucleophile difficult without strong activation from other ring substituents, which are not present in the typical precursors.

Reduction of Nitro Precursors to Amino Groups

A more common and often higher-yielding strategy for introducing the 5-amino group is through the reduction of a corresponding 5-nitro precursor, namely 3-bromo-2-morpholino-5-nitropyridine. This two-step approach involves the initial nitration of the 3-bromo-2-morpholinopyridine scaffold followed by the reduction of the nitro group. The synthesis of the nitro intermediate can be achieved by treating the substituted pyridine with a nitrating agent, such as a mixture of nitric and sulfuric acids. beilstein-journals.org

Once the 5-nitro derivative is obtained, its reduction to the desired 5-amino compound can be accomplished using a variety of established methods. The choice of reducing agent is often dictated by the presence of other functional groups in the molecule, such as the bromine atom and the morpholine ring, which must remain intact.

Common Reagents for Nitro Group Reduction:

Metals in Acidic Media: A classic and cost-effective method is the use of a metal, such as iron (Fe) or tin(II) chloride (SnCl₂), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. nih.govnih.govchemrxiv.org Iron powder in ethanol with a catalytic amount of HCl is a widely used system that demonstrates good functional group tolerance. chemrxiv.org Similarly, SnCl₂ in solvents like ethanol or ethyl acetate is effective for the chemoselective reduction of aromatic nitro groups. acsgcipr.orgnih.gov

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, though care must be taken as it can sometimes lead to dehalogenation (loss of the bromine atom). rsc.org An alternative catalyst that often preserves halogen substituents is Raney Nickel. rsc.org This method is known for its clean reaction profile and high yields.

The reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine using reduced iron in a mixture of ethanol, water, and hydrochloric acid proceeds efficiently, illustrating the utility of this method for brominated nitropyridines. beilstein-journals.org

Optimized Synthetic Protocols and Reaction Conditions

To ensure the viability of the synthesis for large-scale production, optimization of the reaction protocol is essential. Key parameters that significantly influence the outcome include the choice of solvent, the catalyst system, and the use of advanced energy sources like microwave irradiation.

Solvent Effects on Reaction Yields and Selectivity

The solvent plays a multifaceted role in chemical reactions, influencing reactant solubility, reaction rates, and sometimes even the selectivity of the transformation. In the context of Buchwald-Hartwig aminations, which could be employed in direct amination approaches, non-polar aprotic solvents are generally favored.

Toluene is a common solvent for these reactions, offering a suitable boiling point for thermally promoted couplings. chemspider.com Ethereal solvents like 1,4-dioxane are also widely used and can be beneficial in certain cases. acsgcipr.org More recently, greener solvent alternatives have been explored. For instance, dimethyl isosorbide and 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective in some palladium-catalyzed coupling reactions. researchgate.net In some instances, reactions can even be performed under solvent-free conditions, which offers significant environmental and economic advantages. researchgate.net

For the reduction of nitro precursors, the choice of solvent is dependent on the reducing agent. For metal-based reductions (Fe, SnCl₂), alcoholic solvents like ethanol or protic solvent mixtures are common, as they facilitate the protonolysis steps of the mechanism. nih.govchemrxiv.org For catalytic hydrogenations, a range of solvents including ethanol, methanol, and ethyl acetate are suitable.

Below is a table illustrating the effect of different solvents on the yield of a representative Buchwald-Hartwig amination reaction.

| Solvent | Yield (%) | Reference |

|---|---|---|

| Toluene | High | amazonaws.comacsgcipr.org |

| 1,4-Dioxane | High | acsgcipr.org |

| DMF | Moderate to High | amazonaws.com |

| Solvent-Free | Good to Excellent | researchgate.net |

Catalyst Systems for Coupling and Functionalization Reactions

For direct amination via cross-coupling, the catalyst system—comprising a metal precursor and a ligand—is the most critical component. Palladium is the most extensively used metal for these transformations. The choice of ligand is paramount as it influences the stability, activity, and selectivity of the catalyst.

Generations of Buchwald-Hartwig Catalysts:

Early Systems: Initial systems often utilized simple phosphine ligands like P(o-tolyl)₃.

Bidentate Ligands: Ligands such as BINAP and Xantphos were developed to enhance catalyst stability and activity, allowing for the coupling of a wider range of substrates. amazonaws.comchemspider.com

Bulky Monophosphine Ligands: More recently, highly active and sterically demanding ligands like RuPhos have been developed, enabling reactions under milder conditions and with lower catalyst loadings. researchgate.net

The following table summarizes various catalyst systems used in the amination of aryl halides, which are analogous to the potential direct amination of a 3,5-dibromo-2-morpholinopyridine precursor.

| Catalyst Precursor | Ligand | Typical Substrate | Reference |

|---|---|---|---|

| Pd₂(dba)₃ | (±)-BINAP | 2-bromo-6-methyl pyridine | chemspider.com |

| Pd(OAc)₂ | Xantphos | Halopyridines | amazonaws.com |

| Pd(OAc)₂ | RuPhos | (Hetero)aryl halides | researchgate.net |

Advanced Techniques in Synthesis: Microwave Irradiation

Conventional heating methods can often require long reaction times, which can lead to the formation of byproducts and decomposition of sensitive molecules. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. By directly heating the reaction mixture through dielectric heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. sci-hub.se

The use of single-mode microwave reactors allows for precise control over reaction parameters such as temperature and pressure, ensuring reproducibility and scalability of the developed methods. sci-hub.se The adoption of this technology can significantly accelerate the synthesis of complex molecules like this compound, facilitating more rapid discovery and development of new chemical entities.

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are integral to modern pharmaceutical manufacturing, aiming to design chemical products and processes that minimize the use and generation of hazardous substances. ctfassets.net When designing a synthetic route for this compound, these principles can guide the development of more efficient, safer, and environmentally benign methodologies compared to traditional linear syntheses. The focus is on maximizing efficiency, ensuring safety for employees, and reducing the environmental footprint, which can also lead to more cost-effective production. ctfassets.net

Atom Economy

A fundamental principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating how much of the reactants are incorporated into the final desired product. Synthetic routes with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product that contains portions of all reactants, are excellent examples of atom-economical processes. mdpi.com The Hantzsch pyridine synthesis, a well-known MCR, is significantly more atom-efficient than a comparable linear-strategy synthesis. wikipedia.org Designing a convergent MCR to construct the substituted pyridine core of this compound would be a prime green chemistry objective.

Process Mass Intensity (PMI) and E-Factor

In the pharmaceutical industry, the environmental impact of a manufacturing process is often evaluated using metrics such as Process Mass Intensity (PMI) and E-Factor. syrris.com PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used to the mass of the active pharmaceutical ingredient (API) produced. ctfassets.netsyrris.com The E-Factor is the mass ratio of waste generated to the desired product. syrris.com The pharmaceutical sector has historically operated with high E-factors, often between 25 and 200, due to complex, multi-step syntheses and extensive use of solvents for reactions and purifications. syrris.com

A primary goal in designing a green synthetic route for this compound is to significantly reduce the PMI. This is achieved by minimizing the number of synthetic steps, reducing solvent usage, and avoiding stoichiometric reagents where possible. ctfassets.net

Interactive Data Table: Key Green Chemistry Metrics

| Metric | Description | Ideal Value |

| Atom Economy | (Molecular weight of desired product / Molecular weight of all reactants) x 100%. | 100% chegg.com |

| E-Factor | Total mass of waste (kg) / Mass of product (kg). syrris.com | 0 |

| Process Mass Intensity (PMI) | Total mass input (kg) / Mass of product (kg). syrris.com | 1 |

Solvent Selection and Solvent-Free Conditions

An even more effective green approach is the development of solvent-free reaction conditions. mdpi.com Several efficient syntheses of substituted 2-aminopyridines have been developed that proceed rapidly under solvent-free conditions, offering both economic and environmental advantages. mdpi.commdpi.comresearchgate.net A novel, atom-economical synthesis of pyridine-2-yl substituted ureas has been demonstrated that is both solvent- and halide-free. rsc.org Exploring such conditions for the synthesis of this compound would be a key consideration.

Interactive Data Table: General Solvent Selection Guide

| Category | Examples | Green Consideration |

| Recommended | Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate | Generally lower toxicity and environmental impact. |

| Problematic | Acetonitrile, Tetrahydrofuran (THF), Toluene, Dichloromethane (B109758) | Usable but with significant environmental or safety concerns. |

| Hazardous | Benzene, Carbon Tetrachloride, Chloroform, Dioxane, Dimethylformamide (DMF) | High toxicity; should be avoided or replaced wherever possible. |

Catalysis and Energy Efficiency

Catalytic transformations are a cornerstone of green chemistry because they allow for the direct and efficient formation of chemical bonds, often avoiding the need for stoichiometric reagents that generate significant waste. ctfassets.net This can include C-H functionalization reactions that directly form bonds on the pyridine ring, providing an efficient and atom-economical method for creating substituted derivatives. rsc.orgorganic-chemistry.org Furthermore, biocatalytic methodologies, which use enzymes to perform chemical transformations, represent an increasingly important strategy for designing sustainable processes that operate under mild, ambient conditions. rsc.org

Energy efficiency is another key principle. Microwave-assisted synthesis has been shown to be a powerful method for reducing reaction times, which can lower energy requirements compared to conventional heating methods. wikipedia.orgresearchgate.net The Hantzsch dihydropyridine synthesis, for example, has been successfully adapted using microwave chemistry. wikipedia.org Applying these technologies to the synthesis of this compound could lead to a more sustainable process.

Reactivity at the Pyridine Ring

The reactivity of the pyridine ring in this compound is influenced by the electronic effects of its three substituents: the electron-donating amino group, the electron-donating morpholino group, and the electron-withdrawing (by induction) but also weakly activating (by resonance) bromo group. Pyridine itself is an electron-deficient heterocycle, making it generally less reactive towards electrophilic substitution than benzene. youtube.com However, the presence of strong electron-donating groups like amino and morpholino moieties is expected to activate the ring towards these reactions.

Electrophilic Aromatic Substitution Pathways

In general electrophilic aromatic substitution reactions, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom. byjus.commasterorganicchemistry.com For substituted pyridines, the position of substitution is directed by the existing groups. The amino group is a powerful activating group that directs electrophiles to the ortho and para positions. youtube.com In this molecule, the C4 and C6 positions are ortho and para to the C5-amino group. The C2-morpholino group also strongly activates the ring. The interplay of these groups would theoretically direct incoming electrophiles primarily to the C4 position, which is ortho to the amino group and meta to the morpholino and bromo substituents. However, no specific studies, such as nitration, halogenation, or Friedel-Crafts reactions, have been documented for this compound to confirm this theoretical reactivity.

Nucleophilic Aromatic Substitution with Activated Pyridines

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring that is substituted with at least one strong electron-withdrawing group and has a good leaving group. nih.govchemguide.co.uk In this compound, the bromine atom at C3 could potentially act as a leaving group. The pyridine nitrogen itself makes the ring electron-deficient and susceptible to nucleophilic attack. While SNAr reactions are well-established for pyridines, particularly those with activating groups like nitro or cyano, or when they are quaternized to form pyridinium (B92312) ions, specific examples of nucleophilic displacement of the C3-bromo group on this particular substrate are not found in the literature. nih.gov

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. chem-station.comwikipedia.org It involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.orgharvard.edu Both tertiary amine and morpholino groups can function as DMGs. In this compound, the morpholino group at C2 would be expected to direct metalation to the C3 position. However, this position is already occupied by a bromine atom. An alternative could be a halogen-metal exchange at the C3 position. Another possibility is that the amino group at C5 directs metalation to the C4 or C6 position. Without experimental data, the outcome of a DoM reaction on this substrate remains speculative. There are no published reports applying DoM strategies to this compound.

Reactivity of the Amino Group

The primary amino group at the C5 position is a versatile functional handle for a variety of chemical transformations.

Amine Functionalization: Acylation, Alkylation, and Arylation

The nucleophilic nature of the primary amino group allows for standard functionalization reactions.

Acylation: Reaction with acyl chlorides or anhydrides would be expected to form the corresponding amide. For instance, reacting 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com A similar reaction would be predicted for the title compound.

Alkylation and Arylation: The amino group could undergo N-alkylation or N-arylation through reactions like reductive amination or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). These are common methods for modifying aromatic amines, but specific examples for this compound are not documented.

Condensation and Cyclization Reactions Involving the Amino Group

The amino group, often in concert with an adjacent group, can participate in condensation and cyclization reactions to form fused heterocyclic systems. For example, 2-aminopyridines are common precursors for the synthesis of imidazo[1,2-a]pyridines via condensation with α-haloketones. researchgate.net While analogous cyclizations involving the C5-amino group of this compound are theoretically possible with appropriate reagents, no such research has been published. Studies on related compounds, such as the cyclization of 3-bromo-2-[(N-substituted)amino]pyridines, demonstrate the feasibility of such transformations within this class of molecules, but direct evidence for the title compound is lacking. researchgate.net

Diazotization and Subsequent Transformations

The primary amino group at the C5 position of the pyridine ring is susceptible to diazotization, a fundamental reaction in aromatic chemistry. Treatment of an aminopyridine with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), converts the amino group into a diazonium salt. researchgate.netrsc.org For aminopyridines, this reaction can be carried out in various media, including dilute mineral acids or organic solvents like dimethylformamide (DMF) in the presence of an acid such as trifluoromethanesulfonic acid. rsc.orgscientific.net

The resulting pyridine-5-diazonium salt is a highly reactive intermediate that can undergo a range of subsequent transformations. These diazonium salts are often unstable and are typically used immediately without isolation. researchgate.net Common follow-up reactions include:

Sandmeyer-type Reactions: The diazonium group can be replaced by various substituents. For instance, treatment with copper(I) chloride or hydrochloric acid can yield the corresponding 5-chloro-3-bromo-2-morpholinopyridine. scientific.net

Hydrolysis: In aqueous acidic solutions, the diazonium salt can hydrolyze rapidly to form the corresponding 5-hydroxy derivative, 3-bromo-2-morpholinopyridin-5-ol. rsc.org

Azo Coupling: The diazonium ion can act as an electrophile in reactions with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds.

The specific conditions for diazotization can be tailored to favor the desired outcome, making it a versatile method for functionalizing the C5 position. scientific.netacs.org

Reactivity of the Bromo Substituent

The bromine atom at the C3 position is a key handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions.

The bromo substituent readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction involves coupling the bromopyridine with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This method is highly effective for synthesizing biaryl compounds and tolerates a wide array of functional groups. nih.gov The reaction of this compound with various arylboronic acids would yield 3-aryl-5-amino-2-morpholinopyridine derivatives.

Heck Reaction: The Heck reaction couples the bromopyridine with an alkene to form a new C-C bond at the C3 position, resulting in a vinylpyridine derivative. nih.govnih.gov This transformation is typically catalyzed by a palladium complex and requires a base to neutralize the hydrogen bromide generated during the reaction. rsc.org

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira reaction is employed. This coupling of the bromopyridine with a terminal alkyne is co-catalyzed by palladium and copper(I) complexes in the presence of a base. researchgate.netorganic-chemistry.org This reaction is highly reliable for creating C(sp²)-C(sp) bonds. scripps.edu

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the bromopyridine with a primary or secondary amine. rsc.org Catalyzed by palladium complexes with specialized phosphine ligands, this method would convert this compound into 3,5-diamino-2-morpholinopyridine derivatives. researchgate.net

Table 1: Typical Conditions for Cross-Coupling Reactions of Bromopyridines

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Expected Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 3-Aryl-5-amino-2-morpholinopyridine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 5-Amino-2-morpholino-3-vinylpyridine |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine | THF, DMF | 3-Alkynyl-5-amino-2-morpholinopyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand (e.g., BINAP, XPhos) | NaOᵗBu, K₃PO₄ | Toluene, Dioxane | N³-Substituted-5-amino-2-morpholinopyridine-3-amine |

The bromo substituent can be converted into an organometallic species through a halogen-metal exchange reaction. This transformation is typically achieved at low temperatures using organolithium reagents (like n-butyllithium) or magnesium-based reagents (like isopropylmagnesium chloride, often in combination with n-BuLi). scientific.netnih.gov This reaction generates a highly reactive pyridyl-lithium or pyridyl-magnesium intermediate at the C3 position.

This organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups, such as:

Aldehydes: Quenching with DMF followed by acidic workup yields the 3-formyl derivative.

Carboxylic Acids: Reaction with carbon dioxide provides the corresponding 3-carboxylic acid.

Alkyl Groups: Reaction with alkyl halides introduces an alkyl substituent.

This method provides a powerful, complementary strategy to cross-coupling for C3-functionalization, although it often requires cryogenic conditions to manage the reactivity of the organometallic intermediates. scientific.net

The C-Br bond can be cleaved to replace the bromine atom with a hydrogen atom in a process known as reductive debromination. This transformation is useful for removing the bromo group after it has served its purpose as a directing or activating group. A common method involves catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net This process is generally efficient and can be performed under neutral conditions, which helps preserve other functional groups in the molecule. Alternative reducing agents can also be employed. rsc.orgnih.gov Successful debromination would yield 5-amino-2-morpholinopyridine.

Reactivity of the Morpholine Moiety

The morpholine ring is attached to the pyridine core via a C-N bond. The nitrogen atom of the morpholine is a tertiary amine and exhibits characteristic reactivity.

The lone pair of electrons on the morpholine nitrogen atom allows it to act as a nucleophile and a base, although its basicity is reduced by the electron-withdrawing effect of the pyridine ring.

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA). rsc.orgorganic-chemistry.org The formation of 5-amino-3-bromo-2-(morpholine-N-oxide)pyridine introduces a new functional group that can alter the compound's electronic properties and solubility.

N-Alkylation: As a secondary amine derivative, the morpholine nitrogen can be alkylated. Reaction with an alkyl halide (e.g., methyl iodide) would lead to the formation of a quaternary ammonium (B1175870) salt, the N-alkylmorpholinium salt. This transformation adds a positive charge to the morpholine ring and can significantly change the molecule's physical properties. researchgate.netnih.gov

Table 2: Potential Transformations of the Morpholine Moiety

| Transformation | Reagent(s) | Product |

|---|---|---|

| N-Oxidation | H₂O₂ or mCPBA | 5-Amino-3-bromo-2-(morpholine-N-oxide)pyridine |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | 4-(5-Amino-3-bromopyridin-2-yl)-4-alkylmorpholin-4-ium halide |

Stability and Conformational Effects of the Morpholine Ring

The morpholine ring, a saturated heterocycle integral to the structure of this compound, exerts significant influence over the molecule's three-dimensional geometry and, consequently, its chemical behavior. The stability and conformational dynamics of this ring are governed by a combination of steric and stereoelectronic effects.

Recent investigations into the conformational landscape of morpholine itself have provided a foundational understanding of its structural preferences. Through advanced techniques such as infrared resonant vacuum ultraviolet photoionization mass spectroscopy, it has been determined that morpholine predominantly adopts a chair conformation. nih.govnih.gov Within this conformation, two distinct orientations for the hydrogen atom on the nitrogen, equatorial (Eq) and axial (Ax), are possible. Experimental and theoretical calculations have consistently shown that the chair-equatorial (Chair-Eq) conformer is more stable than the chair-axial (Chair-Ax) conformer. nih.govnih.govrsc.org The energy difference between these two conformers has been precisely measured, highlighting the energetic preference for the equatorial position. nih.gov

Table 1: Conformational Stability of Morpholine Conformers

| Conformer | Relative Stability | Adiabatic Ionization Threshold (cm-1) |

|---|---|---|

| Chair-Eq | More Stable | 65442 ± 4 nih.gov |

| Chair-Ax | Less Stable | 65333 ± 4 nih.gov |

When the morpholine ring is attached to an aromatic system, such as the pyridine ring in this compound, the conformational dynamics become more complex. The nitrogen lone pair of the morpholine ring can conjugate with the π-system of the pyridine ring. This interaction increases the sp² hybridization and planarity of the morpholine nitrogen, creating a partial double-bond character in the C-N bond connecting the two rings. acs.org This partial double-bond character introduces a phenomenon known as pseudoallylic strain, which can significantly influence the orientation of substituents on the morpholine ring. acs.org Specifically, this strain can favor an axial orientation for substituents at the 2-position of the morpholine ring to minimize steric clash. acs.org

While the morpholine ring itself prefers a chair conformation, it can also adopt higher-energy twist-boat conformations. rsc.orgacs.org Although the twist-boat form is generally less favorable, its relative stability can be influenced by interactions with its environment, such as in a protein binding pocket. acs.org For N-acylpiperidines, a related system, the twist-boat conformation is calculated to be about 1.5 kcal/mol less favorable than the chair conformation. acs.org

In the context of this compound, the morpholine ring is expected to predominantly exist in a chair conformation. The attachment to the pyridine ring introduces a rotational barrier around the C(pyridine)-N(morpholine) bond. The orientation of the morpholine ring relative to the pyridine ring will be influenced by steric hindrance from the adjacent bromine atom and the electronic interactions between the morpholine nitrogen's lone pair and the pyridine π-system. The inherent preference of the morpholine ring for a chair conformation provides a degree of structural rigidity, which can be crucial for its interaction with biological targets or its participation in chemical transformations. sci-hub.seresearchgate.netresearchgate.net

Table 2: Factors Influencing Morpholine Ring Conformation and Stability

| Factor | Effect | Reference |

|---|---|---|

| Inherent Ring Pucker | Prefers chair conformation over twist-boat. | rsc.orgacs.org |

| N-substituent Orientation | Equatorial position is generally more stable for N-H in isolated morpholine. | nih.govnih.gov |

| N-Aryl Conjugation | Induces partial double bond character, leading to pseudoallylic strain. | acs.org |

| Pseudoallylic Strain | Can force substituents on the morpholine ring into an axial orientation. | acs.org |

| Metabolic Stability | Generally stable to oxidative metabolism. | sci-hub.se |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H stretches of the primary amine, C-H stretches of the aromatic pyridine ring and the aliphatic morpholine ring, C=C and C=N stretching vibrations of the pyridine ring, and the C-O-C stretching of the morpholine ether linkage. The presence of the bromine atom would also be indicated by a low-frequency C-Br stretching vibration.

A hypothetical data table for the expected vibrational frequencies is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| Amino (N-H) | 3400-3250 | Symmetric & Asymmetric Stretch |

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H | 2950-2850 | Stretch |

| Pyridine Ring (C=C, C=N) | 1600-1450 | Stretch |

| Morpholine (C-O-C) | 1150-1050 | Asymmetric Stretch |

| C-Br | 600-500 | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the pyridine ring would appear as distinct signals, with their splitting patterns revealing their coupling to adjacent protons. The protons of the morpholine ring would likely appear as multiplets in the aliphatic region of the spectrum. The chemical shift of the amino protons can vary and may appear as a broad singlet.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would indicate the hybridization state (sp² for the pyridine ring, sp³ for the morpholine ring) and the electronic environment of each carbon. The carbon attached to the bromine atom would be expected to be shifted to a higher field compared to the other aromatic carbons.

To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be employed. COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pyridine and morpholine rings. HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, helping to piece together the entire molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. Due to the presence of bromine, the mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak (M+) and its fragment ions, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

A hypothetical table of expected mass fragments is shown below.

| m/z | Ion |

| 257/259 | [M]⁺ |

| 172/174 | [M - morpholine]⁺ |

| 171 | [M - Br]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. This would unambiguously confirm the connectivity of the atoms and the conformation of the morpholine ring.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for elucidating the molecular structure, electronic properties, and spectroscopic features of chemical compounds. These methods are routinely applied to pyridine (B92270) derivatives to gain insights that complement experimental data.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons within that structure.

For molecules similar to 5-Amino-3-bromo-2-morpholinopyridine, such as 2-amino-7-bromo-5-oxo- sun-shinechem.combenzopyrano [2,3-b]pyridine-3-carbonitrile and various 2-aminopyridine (B139424) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), 6-311++G(d,p), or cc-pVTZ, are employed to predict their optimized geometries. chemicalbook.commdpi.comnih.gov For instance, a study on ethyl 5-amino-2-bromoisonicotinate utilized the B3LYP/6-311+G(d,p) level of theory to optimize its molecular structure, finding good correlation with experimental data from single-crystal X-ray diffraction. nih.gov Any minor discrepancies between the calculated (gas phase) and experimental (solid state) structures are typically attributed to intermolecular interactions in the crystal lattice. nih.gov

These calculations would reveal key geometric parameters for this compound, such as bond lengths, bond angles, and dihedral angles, providing a detailed picture of its molecular architecture.

Ab Initio and Semi-Empirical Methods

While DFT is prevalent, other quantum mechanical methods are also applied. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters and can offer high accuracy, though at a greater computational expense. For example, the geometry of 2-amino-3,5-dibromopyridine (B40352) was optimized at the MP2 level of theory, alongside DFT, to provide a comprehensive structural analysis. bas.bg

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative for large molecules. However, for detailed electronic structure analysis of compounds like substituted pyridines, DFT and ab initio methods are generally preferred for their reliability.

Calculation of Spectroscopic Parameters

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental measurements to confirm molecular structures. For related compounds like 2-Amino-3-bromo-5-nitropyridine, DFT calculations have been successfully used to compute vibrational frequencies (FT-IR and FT-Raman spectra). researchgate.net The calculated wavenumbers, after appropriate scaling, typically show good agreement with experimental spectra, aiding in the assignment of vibrational modes to specific molecular motions. bas.bgresearchgate.net

Similarly, UV-Vis absorption wavelengths can be calculated to understand the electronic transitions within the molecule. For 2-amino-3,5-dibromopyridine, quantum chemical calculations were performed to support the experimentally observed UV spectrum. bas.bg Such calculations for this compound would predict its characteristic spectroscopic signatures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity.

HOMO-LUMO Energies and Band Gaps

The energies of the HOMO and LUMO and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

In studies of similar compounds, these parameters are routinely calculated. For example, in a theoretical study of 2-Amino-3-bromo-5-nitropyridine, the HOMO-LUMO energies were calculated to assess the molecule's reactivity and stability. researchgate.net For ethyl 5-amino-2-bromoisonicotinate, the calculated HOMO and LUMO energies were -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap of 4.0931 eV. nih.gov The table below presents representative HOMO-LUMO data for related pyridine compounds, illustrating the typical range of values obtained through DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Calculation Method |

| Ethyl 5-amino-2-bromoisonicotinate nih.gov | -6.2700 | -2.1769 | 4.0931 | DFT/B3LYP/6-311+G(d,p) |

| 2-Amino-3-bromo-5-nitropyridine (Illustrative) researchgate.net | Value not specified | Value not specified | Value not specified | DFT/B3LYP/6-311++G(d,p) |

Note: Specific energy values for 2-Amino-3-bromo-5-nitropyridine were not provided in the abstract, but their calculation was a key part of the study.

A similar analysis for This compound would precisely determine its HOMO-LUMO energies and energy gap, providing fundamental insights into its electronic behavior and potential for use in applications like organic electronics.

Prediction of Reactivity Sites and Reaction Pathways

The distribution of the HOMO and LUMO across a molecule is not uniform. The regions of the molecule where the HOMO is concentrated are electron-rich and likely to act as nucleophilic or electron-donating sites. Conversely, areas with a high density of the LUMO are electron-deficient and represent likely sites for electrophilic attack or electron acceptance.

By visualizing the HOMO and LUMO, researchers can predict where a molecule is most likely to react. For instance, in electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the positions on the pyridine ring where the HOMO density is highest. This type of analysis is crucial for designing synthetic pathways and understanding reaction mechanisms. For this compound, FMO analysis would identify the most probable sites for various chemical transformations.

Electrophilicity and Nucleophilicity Indices

To illustrate this, we can consider a computational study on similar substituted pyridines, such as 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine. researchgate.net In these molecules, the methoxy (B1213986) group is electron-donating, while the nitro group is strongly electron-withdrawing. DFT calculations (B3LYP method) have been used to determine their electrophilicity indices. researchgate.net

Table 1: Representative Global Reactivity Indices for Substituted Pyridines

| Compound | HOMO (eV) | LUMO (eV) | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |

|---|---|---|---|---|---|

| 2-methoxy-3-nitropyridine | -7.5 | -2.8 | -5.15 | 2.35 | 5.61 |

This table is generated based on data from analogous compounds to illustrate the concept. The values are not for this compound.

Based on the electronic nature of the substituents in this compound, it is anticipated to possess a significant electrophilicity index, making it susceptible to nucleophilic attack, particularly at the carbon atoms of the pyridine ring. Simultaneously, the presence of the amino and morpholino groups would confer a notable nucleophilicity, allowing it to react with various electrophiles.

Molecular Electrostatic Potential (MEP) Mapping

Visualization of Charge Distribution and Reactive Regions

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a clear indication of electron-rich and electron-poor regions. In an MEP map, regions of negative potential (typically colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electron deficiency and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atom of the amino group and the oxygen atom of the morpholino group due to the presence of lone pairs of electrons. The nitrogen atom of the pyridine ring would also exhibit a region of negative potential, although likely modulated by the electronic effects of the substituents.

Positive Potential: Located around the hydrogen atoms of the amino group and the hydrogen atoms of the morpholino group. The carbon atoms of the pyridine ring, particularly those bonded to the electronegative bromine and nitrogen atoms, would also exhibit positive potential, marking them as potential sites for nucleophilic attack.

The bromine atom would likely present a region of slightly positive potential on its outermost surface (a "sigma-hole"), a common feature for halogens that can lead to halogen bonding interactions.

Reaction Mechanism Studies through Computational Modeling

Computational modeling allows for the detailed investigation of reaction mechanisms, providing insights into the energetic and structural changes that occur as reactants are converted into products.

Transition State Characterization

A key aspect of mechanistic studies is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the bond-forming and bond-breaking processes. For a reaction involving this compound, such as a nucleophilic aromatic substitution (SNAr) where a nucleophile displaces the bromide, the transition state would likely involve the attacking nucleophile forming a partial bond to the carbon atom bearing the bromine, while the carbon-bromine bond is partially broken.

Computational methods can be used to locate the geometry of this transition state and confirm its nature by frequency analysis (a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Energy Profiles and Kinetic Parameters

By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile provides important kinetic and thermodynamic parameters:

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Reaction Energy (ΔG_r): The energy difference between the reactants and the products, indicating whether the reaction is exergonic (spontaneous) or endergonic.

For SNAr reactions of substituted pyridines, the activation energy is influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyridine ring. researchgate.net For instance, in the reaction of 2-methoxy-nitropyridines with amines, the rate-determining step is the initial nucleophilic attack to form a Meisenheimer complex. researchgate.net A similar mechanism would be expected for this compound.

Table 2: Illustrative Energy Profile Data for a Hypothetical SNAr Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate (Meisenheimer Complex) | -5.8 |

This table presents hypothetical data for an illustrative SNAr reaction to demonstrate the concept of a reaction energy profile.

Solvent Effects in Computational Modeling (e.g., PCM, IEFPCM)

Reactions are typically carried out in a solvent, which can significantly influence their rates and mechanisms. Computational models can account for these effects using implicit solvent models, such as the Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEFPCM). wikipedia.org These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. wikipedia.orguni-muenchen.de

The inclusion of a solvent model in the calculations for this compound would be crucial for obtaining realistic energy profiles. Polar solvents would be expected to stabilize charged species, such as the transition state and any ionic intermediates in an SNAr reaction, thereby lowering the activation energy and accelerating the reaction rate compared to the gas phase or non-polar solvents. The choice of the PCM or IEFPCM method allows for a more accurate representation of the solute-solvent electrostatic interactions, leading to more reliable predictions of reactivity in solution. wikipedia.org

Structure-Reactivity and Structure-Property Relationship Studies

The structure of this compound, characterized by a pyridine ring substituted with an amino group, a bromine atom, and a morpholino group, gives rise to a unique interplay of electronic and steric effects that dictate its reactivity and physical properties. While specific comprehensive computational studies on this exact molecule are not extensively available in public literature, a robust understanding can be built by examining research on structurally related aminopyridines, halogenated pyridines, and morpholine-substituted heterocycles. These studies provide a framework for predicting how each substituent modulates the molecule's characteristics.

The pyridine ring itself is an aromatic heterocycle with an electronegative nitrogen atom that deactivates the ring towards electrophilic substitution compared to benzene. wikipedia.org The substituents on the pyridine core—amino, bromo, and morpholino—each contribute distinct electronic and steric influences.

Electronic Effects of Substituents:

The electronic nature of the substituents significantly impacts the electron density distribution within the pyridine ring, influencing its reactivity. The amino group (-NH₂) at the 5-position is a strong electron-donating group (EDG) through resonance, which tends to increase the electron density of the pyridine ring, particularly at the ortho and para positions relative to itself. Conversely, the bromine atom (-Br) at the 3-position is an electron-withdrawing group (EWG) through its inductive effect, while being a weak deactivator through resonance. The morpholino group at the 2-position, connected via its nitrogen atom, acts as an electron-donating group through resonance, similar to an amino group, which can enhance the nucleophilicity of the pyridine ring.

Quantitative structure-activity relationship (QSAR) studies on related aminopyridine derivatives have underscored the importance of electronic parameters in determining their biological activities. For instance, in various series of aminopyridine derivatives, descriptors related to electronic properties have been found to be crucial in the developed QSAR models. ias.ac.in

Steric Effects and Molecular Geometry:

The bromine atom at the 3-position also contributes to the steric profile of the molecule, though to a lesser extent than the morpholino group. The presence of these bulky groups can influence the planarity of the molecule and may affect crystal packing in the solid state.

Reactivity and Property Predictions based on Analogous Systems:

Based on studies of similar substituted pyridines, several predictions can be made about the structure-reactivity and structure-property relationships of this compound.

Nucleophilicity: The presence of two strong electron-donating groups (amino and morpholino) is expected to enhance the nucleophilic character of the pyridine nitrogen and the exocyclic amino group. ias.ac.in

Lipophilicity: The morpholino group and the bromine atom will contribute to the lipophilicity of the molecule, which is a key factor in its solubility and potential for crossing biological membranes. QSAR studies on related compounds often include lipophilicity (logP) as a critical parameter.

Reactivity in Cross-Coupling Reactions: The bromine atom at the 3-position provides a handle for further functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The electronic environment of the pyridine ring, influenced by the other substituents, can affect the efficiency of these reactions.

Interactive Data Tables of Calculated Properties for Analogous Compounds:

Role As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the amino and bromo functionalities allows for the construction of fused heterocyclic systems, which are prevalent motifs in many biologically active compounds.

The 5-amino group of 5-Amino-3-bromo-2-morpholinopyridine can serve as a key nucleophile in the formation of fused nitrogen-containing rings. While specific examples starting from this exact compound are not extensively documented in publicly available literature, the general synthetic strategies for analogous aminopyridines are well-established and applicable.

Pyrido[2,3-d]pyrimidines: These fused systems are typically synthesized from 2-aminopyridines through condensation reactions with various carbonyl compounds or their equivalents. For instance, the reaction of a 2-aminopyridine (B139424) with a β-ketoester can lead to the formation of a pyridopyrimidinone ring system. Theoretically, this compound could be utilized in similar synthetic routes to generate novel substituted pyrido[2,3-d]pyrimidines. The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved from a preformed pyrimidine ring or a pyridine (B92270) ring mdpi.comnih.govnih.gov.

Imidazo[1,2-a]pyridines: The synthesis of this class of compounds often involves the condensation of a 2-aminopyridine with an α-haloketone or a related species. sciforum.netorganic-chemistry.orgresearchgate.netnih.govnih.gov The amino group of the pyridine ring acts as a nucleophile, leading to the formation of the fused imidazole ring. The Groebke-Blackburn-Bienaymé reaction (GBBR), a multicomponent reaction, is also a powerful tool for synthesizing imidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide. sciforum.netresearchgate.net

Triazolo[1,5-a]pyridines: These systems can be prepared from 2-aminopyridines through various methods, including the cyclization of N-(pyrid-2-yl)formamidoximes or through copper-catalyzed oxidative coupling reactions. organic-chemistry.orgnih.gov The amino group of the starting pyridine is essential for the annulation of the triazole ring.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The functional groups present in this compound make it a potential candidate for use in such reactions.

Ugi and Passerini Reactions: While no specific examples involving this compound are documented, its primary amino group could potentially participate as the amine component in Ugi-type reactions. The Passerini reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgbroadinstitute.orgbohrium.com The functional group tolerance of these reactions suggests that the bromo and morpholino groups would likely be compatible with the reaction conditions.

Scaffold Derivatization for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for screening in drug discovery and chemical biology. This compound is an excellent scaffold for DOS due to the orthogonal reactivity of its functional groups.

The bromine atom at the 3-position is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the bromopyridine with various boronic acids or esters. nih.govcore.ac.ukbeilstein-journals.orgmdpi.comorganic-chemistry.org This enables the introduction of aryl, heteroaryl, and alkyl groups at the 3-position.

Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse array of primary and secondary amines at the 3-position. nih.govchemspider.comnih.govresearchgate.netmdpi.com

Sonogashira Coupling: This reaction is used to form carbon-carbon triple bonds by coupling the bromopyridine with terminal alkynes, providing access to alkynyl-substituted pyridines. nih.govmdpi.comsoton.ac.ukresearchgate.netscirp.org

| Reaction | Coupling Partner | Bond Formed | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | C-C | 3-Aryl-5-amino-2-morpholinopyridine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | 3,5-Diamino-2-morpholinopyridine derivative |

| Sonogashira Coupling | Terminal Alkyne | C-C (triple) | 3-Alkynyl-5-amino-2-morpholinopyridine |

The 5-amino group and the morpholine (B109124) ring offer further opportunities for diversification.

Amino Group Modification: The primary amino group can be readily acylated, alkylated, or sulfonated to introduce a variety of functional groups. These modifications can alter the electronic and steric properties of the molecule and provide points for further elaboration.

Morpholine Moiety Modification: While the morpholine ring is generally stable, reactions involving its ring-opening are known, although they typically require harsh conditions. rsc.orgnih.govrsc.org More subtle modifications could potentially involve reactions at the nitrogen atom, though this is less common for N-aryl morpholines.

Application in the Synthesis of Specific Compound Classes (excluding clinical/pharmacological applications of the final product)

The structural motifs accessible from this compound are relevant to the synthesis of various classes of compounds, including kinase inhibitors. The synthesis of these molecules often involves the strategic functionalization of a core scaffold. For example, the Suzuki coupling of a brominated heterocyclic core with a boronic acid is a common step in the synthesis of many kinase inhibitors. ed.ac.ukmdpi.commdpi.com The subsequent modification of other functional groups on the scaffold allows for the fine-tuning of molecular properties.

Precursors for Advanced Pyridine-Based Materials

Pyridine and its derivatives are fundamental components in the creation of a wide array of advanced materials due to their inherent electronic properties and stability. The bromine atom on the this compound scaffold serves as a key functional handle for engaging in various cross-coupling reactions, such as the Suzuki-Miyaura reaction. This capability allows for the introduction of diverse aryl or heteroaryl substituents, leading to the synthesis of novel pyridine-based materials with tailored electronic and photophysical properties. These materials are of interest in fields such as organic electronics, where they can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amino and morpholino groups can further be modified to fine-tune the solubility, morphology, and intermolecular interactions of the resulting materials.

The development of such materials from pyridine-based precursors is a burgeoning area of research. For instance, the incorporation of specific substituents via cross-coupling reactions can significantly alter the emission wavelengths of fluorescent compounds, a critical aspect in the design of new luminogens. While direct research on this compound in this context is limited, studies on analogous bromo-aminopyridine structures have demonstrated the feasibility and potential of this synthetic approach for creating functional organic materials.

Intermediates for Probes and Reagents in Chemical Biology (emphasizing chemical utility)

The field of chemical biology relies heavily on the availability of specialized molecular probes and reagents to investigate biological systems. The this compound structure provides a robust scaffold for the synthesis of such tools. The primary amino group offers a site for derivatization, allowing for the attachment of fluorophores, affinity tags, or other reporter molecules.

The bromine atom, through palladium-catalyzed cross-coupling reactions, enables the linkage of the pyridine core to various biomolecular recognition elements. This dual functionality is crucial for creating bifunctional probes that can, for example, bind to a specific biological target and simultaneously report on that binding event through a fluorescent signal. While specific examples utilizing this compound as a direct precursor for commercial probes are not widely documented, the chemical principles underpinning its utility are well-established in the synthesis of custom research probes.

Methodological Development Using this compound as a Model Substrate

The reactivity of halogenated pyridines makes them excellent model substrates for the development and optimization of new synthetic methodologies. The presence of multiple functional groups in this compound allows for the investigation of selectivity and functional group tolerance in novel chemical transformations.

Development of Novel Catalytic Systems

The development of more efficient and selective catalytic systems for cross-coupling reactions is a major focus of contemporary chemical research. Substituted halopyridines like this compound can serve as challenging substrates to test the efficacy of new palladium, nickel, or copper catalysts. The amino and morpholino groups can potentially coordinate with the metal center of the catalyst, influencing its activity and selectivity.

Researchers developing new ligands for these catalytic systems often employ a range of substrates to demonstrate the broad applicability of their methods. The successful coupling of this compound with various coupling partners under mild conditions would signify a significant advancement in catalytic methodology, particularly for the synthesis of highly functionalized pyridine derivatives.

Exploration of Green Chemistry Techniques

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and developing more energy-efficient reactions. The synthesis and derivatization of pyridine compounds are areas where green chemistry principles are increasingly being applied.

The use of this compound as a model substrate can aid in the development of greener synthetic routes. For example, researchers might explore its use in microwave-assisted synthesis to reduce reaction times and energy consumption. Furthermore, developing catalytic reactions that can be performed in environmentally benign solvents like water or ethanol, using this substrate, would be a notable achievement in sustainable chemistry. The exploration of solvent-free reaction conditions is another avenue where this compound could serve as a valuable test case. rasayanjournal.co.inrsc.orgresearchgate.netmdpi.commdpi.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways to Address Scalability and Efficiency

The viability of 5-Amino-3-bromo-2-morpholinopyridine as a synthetic intermediate is intrinsically linked to the efficiency and scalability of its production. Future research should prioritize the development of novel synthetic routes that are not only high-yielding but also economically and environmentally sustainable for large-scale manufacturing. Current laboratory-scale syntheses of related substituted pyridines often involve multiple steps with potentially costly reagents. chemicalbook.comijssst.info

A key objective will be to devise more convergent synthetic strategies that reduce the number of reaction steps. This could involve investigating alternative starting materials that already contain some of the desired functionalities. Furthermore, optimizing reaction conditions, such as solvent choice, temperature, and catalysts, is crucial for maximizing yield and minimizing the formation of byproducts. ijssst.info The adoption of modern synthetic technologies, such as continuous flow chemistry, could offer significant advantages in terms of safety, consistency, and throughput, thereby addressing the challenges of scalability.

In-Depth Mechanistic Studies of Key Transformations